![molecular formula C21H24N4O3S2 B2883107 3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine CAS No. 851807-87-9](/img/structure/B2883107.png)
3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, a pyridine ring, and a dihydroimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Formation of the Pyridine Ring: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Formation of the Dihydroimidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and pyridine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structural motif but different functional groups.
Other Sulfonyl-Containing Compounds: Compounds with sulfonyl groups that exhibit similar chemical reactivity.
Uniqueness
3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c26-20(25-14-11-23-21(25)29-16-17-5-4-10-22-15-17)18-6-8-19(9-7-18)30(27,28)24-12-2-1-3-13-24/h4-10,15H,1-3,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGCDRDWXZALPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
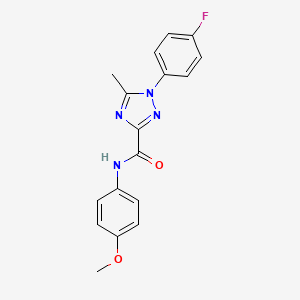

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2883027.png)
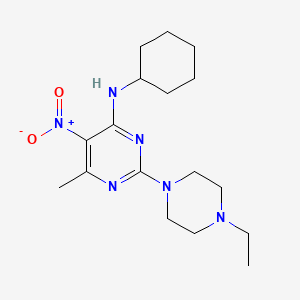
![N-(1-Cyanocyclopropyl)-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide](/img/structure/B2883031.png)
![3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2883032.png)
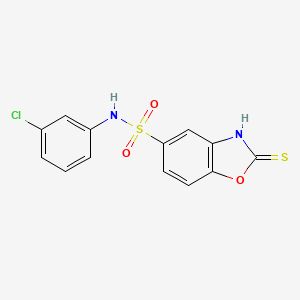
![3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2883037.png)

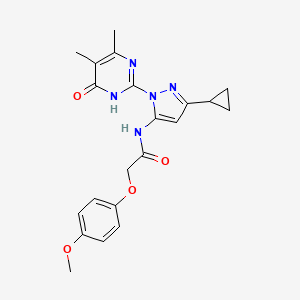
![N-(4-ethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2883041.png)
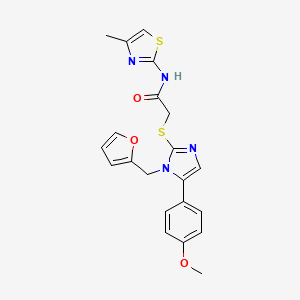
![1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2883045.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2883046.png)
